1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a chlorophenyl group, an oxadiazole ring, and a tetrahydropyrazine-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like THF (tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Research: Investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine also contain the piperazine moiety and are used in various therapeutic applications.
Uniqueness
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an antitubercular agent sets it apart from other similar compounds.
Properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,5-dimethylphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-13-9-14(2)11-17(10-13)26-8-7-25(20(27)21(26)28)12-18-23-19(24-29-18)15-3-5-16(22)6-4-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUXILQIGSTVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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